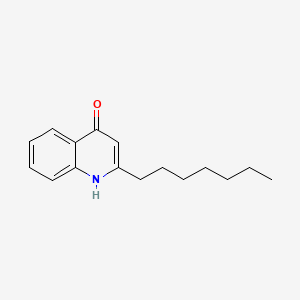

2-Heptyl-4-quinolone

Description

2-heptylquinolin-4(1H)-one has been reported in Streptomyces, Haplophyllum griffithianum, and other organisms with data available.

from Pseudomonas methanica KY4634

Structure

3D Structure

Propriétés

IUPAC Name |

2-heptyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12H,2-6,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRHHBXYXSYGHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=O)C2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179740 | |

| Record name | MY 12-62c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503-80-2, 40522-46-1 | |

| Record name | 2-Heptyl-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2503-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Heptyl-4-quinolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40522-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MY 12-62c | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002503802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MY 12-62c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The HHQ Biosynthetic Pathway: A Technical Guide for Drug Development

Introduction: In the opportunistic pathogen Pseudomonas aeruginosa, cell-to-cell communication, or quorum sensing (QS), orchestrates the expression of virulence factors and biofilm formation, contributing significantly to its success in causing chronic and antibiotic-resistant infections. Among its sophisticated QS networks, the system governed by 2-alkyl-4(1H)-quinolones (AQs) is pivotal. This system utilizes 2-heptyl-4-quinolone (HHQ) as a key precursor to the primary signaling molecule, 2-heptyl-3-hydroxy-4-quinolone, known as the Pseudomonas Quinolone Signal (PQS). The biosynthesis of HHQ is a multi-step enzymatic process controlled by the pqsABCDE operon, making it an attractive target for novel anti-virulence therapies. This guide provides an in-depth technical overview of the HHQ biosynthetic pathway, its regulation, quantitative parameters, and key experimental protocols for researchers in microbiology and drug development.

The Core HHQ Biosynthetic Pathway

The synthesis of HHQ begins with anthranilic acid, a product of the tryptophan degradation pathway or the PhnAB synthase. The pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the pqsABCDE operon.

-

Step 1: Activation of Anthranilate by PqsA. The pathway is initiated by PqsA, an anthranilate-CoA ligase. PqsA activates anthranilic acid by coupling it to coenzyme A (CoA) in an ATP-dependent reaction, forming anthraniloyl-CoA.[1][2] This step primes the precursor molecule for entry into the quinolone synthesis pathway.[1][3]

-

Step 2: Condensation by PqsD. The enzyme PqsD, which belongs to the FabH family of condensing enzymes, catalyzes the "head-to-head" Claisen condensation of anthraniloyl-CoA with malonyl-CoA.[4][5] This reaction forms the highly unstable intermediate, 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[6][7]

-

Step 3: Thioester Hydrolysis by PqsE. The intermediate 2-ABA-CoA is a branch point. It can spontaneously cyclize to form 2,4-dihydroxyquinoline (DHQ).[6] To channel the pathway towards HHQ, the enzyme PqsE acts as a pathway-specific thioesterase, hydrolyzing the thioester bond of 2-ABA-CoA to release 2-aminobenzoylacetate (2-ABA) and free CoA.[6][8] This step is crucial for balancing the levels of different quinolone metabolites.[6]

-

Step 4: Final Condensation by PqsBC. The final step in HHQ synthesis is catalyzed by the PqsBC heterodimeric enzyme complex. PqsBC condenses 2-ABA with octanoyl-CoA to form this compound (HHQ), completing the core structure.[5]

HHQ can then be converted to the more potent signaling molecule PQS by the monooxygenase PqsH, an enzyme encoded outside the main pqs operon.

Regulation of the HHQ Biosynthetic Pathway

The expression of the pqsABCDE operon is tightly controlled by a hierarchical network of QS regulators, ensuring that HHQ and PQS are produced in a cell-density-dependent manner.

-

MvfR (PqsR): The Master Regulator. The LysR-type transcriptional regulator MvfR (also known as PqsR) is the master activator of the pqs system. MvfR binds directly to the promoter region of the pqsABCDE operon.[1] This binding is significantly enhanced by its co-inducer ligands, HHQ and especially PQS, which binds with approximately 100-fold higher potency.[3] This creates a positive auto-regulatory loop where the products of the pathway amplify their own synthesis.

-

Hierarchical Control by LasR and RhlR. The MvfR-PQS system is integrated into the broader P. aeruginosa QS hierarchy. The las system, controlled by the regulator LasR, sits (B43327) at the top of this cascade. LasR, activated by its own autoinducer (3-oxo-C12-HSL), positively regulates the transcription of the pqsR gene.[1] In contrast, the rhl system, governed by the regulator RhlR, generally exerts a negative effect on pqsR expression and PQS production.[1] This complex interplay ensures that AQ production is coordinated with other QS-controlled behaviors.

References

- 1. Pseudomonas aeruginosa PqsA Is an Anthranilate-Coenzyme A Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudomonas aeruginosa PqsA is an anthranilate-coenzyme A ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure of PqsD, a Pseudomonas Quinolone Signal Biosynthetic Enzyme, in Complex with Anthranilate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal: CRYSTAL STRUCTURE, INHIBITION, AND REACTION MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PqsE of Pseudomonas aeruginosa Acts as Pathway-Specific Thioesterase in the Biosynthesis of Alkylquinolone Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

The Crucial Transformation: A Technical Guide to the Conversion of 2-Heptyl-4-quinolone (HHQ) to the Pseudomonas Quinolone Signal (PQS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial communication, the opportunistic pathogen Pseudomonas aeruginosa employs a sophisticated chemical language to coordinate its virulence and collective behaviors. A key dialect in this language is the Pseudomonas quinolone signal (PQS) system, a form of quorum sensing that relies on 2-alkyl-4-quinolone (AQ) molecules. Central to this system is the conversion of the precursor molecule, 2-heptyl-4-quinolone (HHQ), into the potent signaling molecule, 2-heptyl-3-hydroxy-4-quinolone, universally known as PQS. This transformation is a critical regulatory node in the expression of numerous virulence factors and biofilm formation, making it a prime target for novel anti-infective strategies. This technical guide provides an in-depth exploration of the enzymatic conversion of HHQ to PQS, detailing the underlying biochemistry, regulatory networks, and the experimental methodologies used to study this pivotal process.

The Biosynthesis of PQS from HHQ: The Role of PqsH

The biosynthesis of HHQ itself is a multi-step process involving the products of the pqsABCDE operon.[1][2] These enzymes catalyze the condensation of anthranilate with a β-keto fatty acid.[3] The final and critical step in the PQS signaling cascade is the hydroxylation of HHQ at the 3-position of the quinolone ring to form PQS.[4] This reaction is catalyzed by the enzyme PqsH, a monooxygenase.[5][6]

PqsH is an NADH-dependent flavin monooxygenase that utilizes molecular oxygen to introduce a hydroxyl group onto the HHQ substrate.[5][6] The transcription of the pqsH gene is itself tightly regulated, notably by the LasR quorum sensing system, thus integrating the PQS system into the broader regulatory network of P. aeruginosa.[4]

The conversion of HHQ to PQS is not merely a chemical modification but a significant functional switch. PQS exhibits a much higher affinity for its cognate receptor, PqsR (also known as MvfR), a LysR-type transcriptional regulator, compared to HHQ.[7] The PqsR-PQS complex then activates the transcription of the pqsABCDE operon, creating a positive feedback loop that amplifies AQ production.[7] Furthermore, PQS has been implicated in a range of PqsR-independent activities, including iron chelation and the modulation of host immune responses.

Signaling Pathway and Regulatory Logic

The conversion of HHQ to PQS is a key regulatory checkpoint in the P. aeruginosa quorum sensing network. The logic of this pathway ensures a controlled and amplified response to population density.

Quantitative Data on HHQ and PQS

Precise quantification of HHQ and PQS is essential for understanding the dynamics of the PQS quorum sensing system and for evaluating the efficacy of potential inhibitors. Various analytical techniques, primarily chromatography-based methods, are employed for this purpose.

| Analyte | Method | Sample Matrix | Typical Concentration Range | Reference |

| HHQ | HPLC | Bacterial Culture Supernatant | µM range | [1] |

| PQS | TLC | Bacterial Culture Extract | µM range | [1] |

| HHQ & PQS | LC-MS/MS | Bacterial Culture / Lung Tissue | nM to µM range |

Experimental Protocols

Expression and Purification of Recombinant PqsH

A protocol for the expression and purification of recombinant PqsH is crucial for in vitro studies of its enzymatic activity and for high-throughput screening of inhibitors.

Workflow for Recombinant PqsH Production

Detailed Methodology:

-

Gene Cloning: The pqsH gene (PA2587) is amplified from P. aeruginosa genomic DNA and cloned into a suitable expression vector, often containing a polyhistidine tag for affinity purification.

-

Expression: The expression vector is transformed into a suitable E. coli strain. The culture is grown to mid-log phase, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Clarification: Cells are harvested and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lysis is performed by sonication or French press, followed by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA resin. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged PqsH is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and prepare the enzyme for storage at -80°C.

In Vitro PqsH Enzymatic Assay

This assay is designed to measure the conversion of HHQ to PQS by purified PqsH, enabling the determination of enzyme kinetics and the screening of inhibitors.

Reaction Components:

-

Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrate: HHQ (dissolved in a suitable organic solvent like DMSO, final concentration typically in the µM range)

-

Cofactor: NADH (final concentration typically in the µM to mM range)

-

Enzyme: Purified PqsH

Protocol:

-

Prepare a reaction mixture containing the buffer, HHQ, and NADH in a microcentrifuge tube or a 96-well plate.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).

-

Initiate the reaction by adding the purified PqsH enzyme.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an organic solvent (e.g., acidified ethyl acetate) to extract the quinolones.

-

Analyze the extracted quinolones by HPLC or LC-MS/MS to quantify the amount of PQS produced.

Quantification of HHQ and PQS by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying HHQ and PQS.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

-

Detection: UV absorbance is monitored at wavelengths specific for HHQ and PQS (e.g., around 313 nm for HHQ and 330-340 nm for PQS).

Protocol:

-

Sample Preparation: Extract quinolones from bacterial cultures or enzymatic reactions using an equal volume of acidified ethyl acetate. Evaporate the organic solvent and resuspend the residue in methanol.

-

Injection: Inject the prepared sample onto the HPLC column.

-

Data Analysis: Integrate the peak areas corresponding to HHQ and PQS and quantify their concentrations using a standard curve generated with pure compounds.

Conclusion

The enzymatic conversion of HHQ to PQS by the monooxygenase PqsH represents a linchpin in the quorum sensing-mediated virulence of Pseudomonas aeruginosa. A thorough understanding of this process, from the molecular mechanisms to the intricate regulatory networks, is paramount for the development of novel therapeutic interventions. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate this critical pathway and to design and evaluate inhibitors that have the potential to disarm this formidable pathogen. By targeting the HHQ to PQS conversion, it is possible to disrupt the communication and, consequently, the coordinated attack of P. aeruginosa, offering a promising avenue in the ongoing battle against antibiotic-resistant infections.

References

- 1. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PqsBC, a Condensing Enzyme in the Biosynthesis of the Pseudomonas aeruginosa Quinolone Signal: CRYSTAL STRUCTURE, INHIBITION, AND REACTION MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme-Mediated Quenching of the Pseudomonas Quinolone Signal (PQS): A Comparison between Naturally Occurring and Engineered PQS-Cleaving Dioxygenases | MDPI [mdpi.com]

- 4. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular basis of HHQ biosynthesis: molecular dynamics simulations, enzyme kinetic and surface plasmon resonance studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Growth Phase-Differential Quorum Sensing Regulation of Anthranilate Metabolism in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

2-Alkyl-4-Quinolones: A Comprehensive Technical Guide to Their Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkyl-4-quinolones (AQs) are a class of secondary metabolites produced by various bacteria, most notably Pseudomonas aeruginosa. Initially recognized for their role as signaling molecules in quorum sensing, a bacterial cell-to-cell communication system, AQs have since been shown to possess a broad spectrum of biological activities. Their diverse functionalities, ranging from antimicrobial to anticancer and immunomodulatory effects, have positioned them as a promising scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core biological properties of 2-alkyl-4-quinolones, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Biosynthesis of 2-Alkyl-4-Quinolones

The biosynthesis of AQs in Pseudomonas aeruginosa is a well-characterized pathway involving the pqs operon (pqsA-E) and other related genes. The pathway commences with the conversion of anthranilic acid to 2-aminobenzoylacetate (2-ABA), a key intermediate. From 2-ABA, the pathway diverges to produce a variety of 2-alkyl-4-quinolone derivatives, including the prominent signaling molecule 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas Quinolone Signal (PQS).

Role in Quorum Sensing

In Pseudomonas aeruginosa, AQs, particularly HHQ and PQS, are key signaling molecules in the pqs quorum sensing system. This system plays a crucial role in regulating the expression of numerous virulence factors and is integral to biofilm formation. The PqsR (MvfR) protein acts as the receptor for HHQ and PQS, and upon binding, this complex activates the transcription of the pqsA-E operon, creating a positive feedback loop. This signaling cascade is interconnected with other quorum sensing systems in P. aeruginosa, namely the las and rhl systems, forming a complex regulatory network.[1][2][3]

Antibacterial Activity

2-Alkyl-4-quinolones exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The length of the alkyl chain at the C-2 position and other substitutions on the quinolone ring play a crucial role in determining the potency and spectrum of this activity. Their mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4][5]

| Compound | Organism | MIC (µg/mL) | Reference |

| This compound (HHQ) | Staphylococcus aureus | ≤ 3.12 | [6] |

| 2-Nonyl-4-quinolone (NHQ) | Staphylococcus aureus | ≤ 6.25 | [6] |

| 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO) | Bacillus cereus | 6.25-25 | [7] |

| 2-Nonyl-4-hydroxyquinoline N-oxide | Bacillus cereus | 6.25-25 | [7] |

| 2-Undecyl-4-quinolone | Vibrio harveyi | - | [7] |

| 2-Pentyl-4-quinolone | Vibrio anguillarum | - | [7] |

Antifungal Activity

Several 2-alkyl-4-quinolone derivatives have demonstrated notable antifungal activity. Structure-activity relationship studies suggest that the presence of a halogen atom on the quinolone ring and the length of the alkyl chain can significantly enhance their antifungal potency.

| Compound | Organism | IC50 (µg/mL) | Reference |

| 3-Nonyl-6,7-dibromo-4-hydroxy-2-quinolone | Aspergillus flavus | 1.05 | [8] |

| 3-Tridecyl-6,7-dibromo-4-hydroxy-2-quinolone | Aspergillus flavus | 1.98 | [8] |

| 3-Nonyl-6-bromo-4-hydroxy-2-quinolone | Aspergillus flavus | 2.53 | [8] |

Antiviral Activity

The antiviral potential of 2-alkyl-4-quinolones and their derivatives is an emerging area of research. Studies have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Hepatitis C Virus (HCV). The mechanism of antiviral action appears to vary depending on the specific compound and virus, with some derivatives inhibiting viral replication at the transcriptional level.[6][9][10]

| Compound/Derivative Class | Virus | EC50/IC50/ID50 | Reference |

| 2-Undecyl-4-quinolone | HIV | ID50: 10⁻³ µg/mL | [7] |

| 6-Desfluoroquinolone derivatives | HIV-1 | - | [11] |

| Isoquinolone derivative | Influenza A and B viruses | EC50: 0.2-0.6 µM | [12] |

| Quinolone derivatives | Dengue Virus Serotype 2 | Low micromolar range | [5] |

| 4'-Thiothymidine derivatives | HSV-1 and HSV-2 | EC50: 1.4-3.3 µM | [13] |

| 3-HCL-C (Quinolone derivative) | Hepatitis C Virus (HCV) | EC50: 10.5 µg/mL | [3] |

Anticancer Activity

A growing body of evidence supports the potential of 2-alkyl-4-quinolones as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) | Reference |

| Ciprofloxacin Chalcone Hybrid | HepG2 (Liver Cancer) | 22 (24h), 5.6 (48h) | [14] |

| Ciprofloxacin Chalcone Hybrid | MCF7 (Breast Cancer) | 54 (24h), 11.5 (48h) | [14] |

| Levofloxacin derivatives (17b, 17h) | MCF-7 (Breast Cancer) | 2.82, 1.69 | [4] |

| Levofloxacin derivatives (17b, 17h) | A549 (Lung Cancer) | 3.81, 2.62 | [4] |

| Levofloxacin derivatives (17b, 17h) | SKOV3 (Ovarian Cancer) | 4.76, 1.92 | [4] |

Immunomodulatory Effects

2-Alkyl-4-quinolones and their synthetic analogs, particularly fluoroquinolones, have been reported to possess immunomodulatory properties. These effects include the modulation of cytokine production, such as the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the induction of anti-inflammatory cytokines.[15][16] The underlying mechanisms are thought to involve the modulation of intracellular signaling pathways, including those involving cyclic AMP and transcription factors like NF-κB.[17]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for assessing the antibacterial activity of 2-alkyl-4-quinolones is the broth microdilution assay.

Detailed Methodology:

-

Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve the desired final inoculum concentration.[18]

-

Serial Dilution of Test Compound: The 2-alkyl-4-quinolone is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells containing only medium (sterility control) and medium with inoculum (growth control) are also included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach and grow overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of the 2-alkyl-4-quinolone compound. Control wells with untreated cells and blank wells with only medium are included.

-

Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.

-

MTT Addition: After the incubation period, the medium is removed, and a solution of MTT is added to each well. The plate is then incubated for 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[19]

-

Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The absorbance values are used to determine the percentage of cell viability at each compound concentration relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.[19]

Measurement of Cytokine Release (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of cytokines, such as TNF-α and IL-6, in cell culture supernatants.

Detailed Methodology:

-

Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7 cell line) are cultured and stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the 2-alkyl-4-quinolone compound for a defined period.[20]

-

Sample Collection: The cell culture supernatant is collected and centrifuged to remove any cells or debris.

-

ELISA Procedure: A sandwich ELISA is performed according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α or IL-6). This typically involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for the target cytokine.

-

Adding the collected cell culture supernatants to the wells.

-

Adding a detection antibody that is also specific for the target cytokine and is conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that is converted by the enzyme into a colored product.

-

-

Data Analysis: The absorbance of the colored product is measured using a microplate reader. A standard curve is generated using known concentrations of the cytokine, and this is used to determine the concentration of the cytokine in the experimental samples.[21]

Conclusion

2-Alkyl-4-quinolones represent a versatile class of bioactive molecules with a wide array of promising biological properties. Their roles in bacterial communication, coupled with their potent antimicrobial, antifungal, antiviral, anticancer, and immunomodulatory activities, make them attractive lead compounds for drug discovery and development. The structure-activity relationships of these compounds are beginning to be understood, providing a foundation for the rational design of more potent and selective derivatives. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this fascinating class of natural products. Further research into the mechanisms of action and in vivo efficacy of 2-alkyl-4-quinolones is warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hepatitis C Virus and Natural Compounds: a New Antiviral Approach? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Quinoline Derivative HZ-6d Induces Antiviral Activity Against Hepatitis C Virus Via Apoptosis-Mediated Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 11. fda.gov [fda.gov]

- 12. criver.com [criver.com]

- 13. Antiherpesvirus Activities of Two Novel 4′-Thiothymidine Derivatives, KAY-2-41 and KAH-39-149, Are Dependent on Viral and Cellular Thymidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunomodulatory effects of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antiviral activity of triptolide on herpes simplex virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. IL1β, IL-6, and TNF-α cytokines cooperate to modulate a complicated medical condition among COVID-19 patients: case-control study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-Heptyl-4-quinolone (HHQ) in Bacterial Communication

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Heptyl-4-quinolone (HHQ) is a crucial signaling molecule in the intricate quorum-sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa. While initially identified as the penultimate precursor to the more widely studied Pseudomonas quinolone signal (PQS), HHQ itself functions as a bona fide intercellular signal. It plays a pivotal role in regulating gene expression, virulence, and biofilm formation, primarily through its interaction with the LysR-type transcriptional regulator PqsR (also known as MvfR). This technical guide provides a comprehensive overview of the mechanism of action of HHQ, detailing its biosynthesis, its role as a ligand for PqsR, and the subsequent downstream regulatory effects. The guide includes quantitative data on HHQ activity, detailed experimental protocols for its study, and visual representations of the associated signaling pathways to facilitate a deeper understanding of this key player in bacterial communication.

The Role of HHQ in the pqs Quorum-Sensing System

The pqs quorum-sensing system is one of the three major QS circuits in P. aeruginosa, alongside the las and rhl systems. HHQ is a central component of the pqs system.

Biosynthesis of HHQ

HHQ is synthesized from anthranilic acid, a product of the phnAB operon. The biosynthesis of HHQ is primarily carried out by the enzymatic machinery encoded by the pqsABCDE operon. The key steps involve the condensation of anthraniloyl-CoA with a β-keto fatty acid, a reaction catalyzed by PqsB, PqsC, and PqsD. PqsA is responsible for the activation of anthranilate to anthraniloyl-CoA.

HHQ as a Precursor to PQS

HHQ serves as the direct precursor to 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS). This conversion is catalyzed by the monooxygenase PqsH. While both HHQ and PQS are signaling molecules, PQS is a more potent activator of their shared receptor, PqsR.[1]

HHQ as an Intercellular Signal

HHQ is a hydrophobic molecule that can diffuse across bacterial membranes, allowing for cell-to-cell communication. It is released by producer cells and can be taken up by neighboring bacteria.[2] This intercellular exchange of HHQ allows for the coordination of gene expression across the bacterial population.

The HHQ-PqsR Signaling Pathway

The primary mechanism of action of HHQ involves its direct interaction with the transcriptional regulator PqsR.

PqsR: The Receptor for HHQ and PQS

PqsR is a LysR-type transcriptional regulator that acts as the master regulator of the pqs system. It contains a ligand-binding domain that recognizes both HHQ and PQS.

Activation of PqsR by HHQ

Binding of HHQ to the C-terminal ligand-binding domain of PqsR induces a conformational change in the protein. This conformational change is thought to enhance the affinity of the N-terminal DNA-binding domain of PqsR for its target promoter sequences.

Transcriptional Regulation by the HHQ-PqsR Complex

The activated HHQ-PqsR complex binds to a specific DNA sequence, known as the pqsA promoter (PpqsA), located upstream of the pqsABCDE operon. This binding event initiates the transcription of the operon, leading to a positive feedback loop where increased HHQ synthesis further activates PqsR. This autoinduction is a hallmark of quorum-sensing systems.

Quantitative Data on HHQ Activity

The following tables summarize the available quantitative data on the activity of HHQ in the pqs quorum-sensing system.

| Parameter | Molecule | Value | Assay Conditions | Reference |

| EC50 for pqsA promoter activation | HHQ | ~2.5 µM | P. aeruginosa ΔpqsA strain with a pqsA'-lux reporter | [3] |

| PQS | ~0.5 µM | P. aeruginosa ΔpqsA ΔpqsH strain with a pqsA'-lux reporter | [3] | |

| Relative Potency for PqsR Activation | HHQ | 100-fold less active than PQS | Co-induction with PqsR | [1] |

Note: EC50 is the half-maximal effective concentration. A lower EC50 value indicates higher potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general workflow for studying HHQ-mediated gene regulation.

Caption: Biosynthesis of HHQ and its role in the PqsR-mediated signaling cascade.

Caption: A generalized experimental workflow for studying HHQ's mechanism of action.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of HHQ.

Quantification of HHQ from P. aeruginosa Cultures

This protocol is based on High-Performance Liquid Chromatography (HPLC) for the separation and quantification of HHQ.[4]

1. Bacterial Culture and Extraction:

-

Grow P. aeruginosa strains (e.g., wild-type PA14, ΔpqsA as a negative control) in a suitable medium like Luria-Bertani (LB) broth to the desired growth phase (e.g., stationary phase).

-

Acidify the culture supernatant with glacial acetic acid to a final concentration of 2%.

-

Extract the acidified supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

2. HPLC Analysis:

-

Resuspend the dried extract in a known volume of methanol.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Use a mobile phase gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) to separate the quinolones.

-

Detect HHQ by its absorbance at a specific wavelength (e.g., 254 nm or 313 nm).

-

Quantify HHQ by comparing the peak area to a standard curve generated with pure HHQ.

pqsA Promoter Activity Assay using a lacZ Reporter

This assay measures the ability of HHQ to activate the pqsA promoter through PqsR.[5][6]

1. Construction of the Reporter Strain:

-

Clone the promoter region of the pqsA gene upstream of a promoterless lacZ gene in a suitable plasmid vector.

-

Introduce this reporter plasmid into a P. aeruginosa strain that is deficient in HHQ production (e.g., a ΔpqsA mutant) but expresses PqsR.

2. β-Galactosidase Assay:

-

Grow the reporter strain in a suitable medium to mid-logarithmic phase.

-

Add exogenous HHQ at various concentrations to the cultures.

-

Continue incubation for a defined period to allow for reporter gene expression.

-

Lyse the bacterial cells using a detergent (e.g., sodium dodecyl sulfate) and chloroform.

-

Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG). β-galactosidase will cleave ONPG, producing a yellow product (o-nitrophenol).

-

Measure the absorbance of the o-nitrophenol at 420 nm.

-

Calculate the β-galactosidase activity in Miller units, which is proportional to the pqsA promoter activity.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for PqsR

This technique identifies the direct binding sites of PqsR on the P. aeruginosa chromosome.[7][8]

1. Cross-linking and Chromatin Shearing:

-

Grow P. aeruginosa expressing a tagged version of PqsR (e.g., with a FLAG or V5 epitope) under conditions where PqsR is active (e.g., in the presence of HHQ).

-

Cross-link protein-DNA complexes in vivo using formaldehyde.

-

Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) by sonication.

2. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the PqsR tag.

-

Precipitate the antibody-PqsR-DNA complexes using protein A/G-coated magnetic beads.

-

Wash the beads extensively to remove non-specifically bound chromatin.

3. DNA Purification and Sequencing:

-

Reverse the cross-links by heating.

-

Purify the immunoprecipitated DNA.

-

Prepare a DNA library from the purified fragments and sequence it using a next-generation sequencing platform.

4. Data Analysis:

-

Align the sequence reads to the P. aeruginosa reference genome.

-

Identify regions of the genome that are enriched in the immunoprecipitated sample compared to a control (e.g., input DNA or a mock IP). These enriched regions represent the in vivo binding sites of PqsR.

Conclusion

This compound is a multifaceted signaling molecule that plays a critical role in the regulation of virulence and social behavior in P. aeruginosa. Its function as both a precursor to the potent signaling molecule PQS and as an independent intercellular signal highlights the complexity of the pqs quorum-sensing system. The interaction of HHQ with its cognate receptor, PqsR, and the subsequent activation of the pqsABCDE operon through a positive feedback loop are central to this regulatory network. A thorough understanding of the mechanism of action of HHQ, facilitated by the quantitative data and experimental protocols presented in this guide, is essential for the development of novel anti-virulence strategies targeting P. aeruginosa infections. By disrupting the HHQ-PqsR signaling axis, it may be possible to attenuate the pathogenicity of this formidable pathogen.

References

- 1. CysB Negatively Affects the Transcription of pqsR and Pseudomonas Quinolone Signal Production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Pseudomonas aeruginosa 4-hydroxy-2-alkylquinolines (HAQs) reveals a role for 4-hydroxy-2-heptylquinoline in cell-to-cell communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantifying Pseudomonas aeruginosa Quinolones and Examining Their Interactions with Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Promoter Specificity Elements in Pseudomonas aeruginosa Quorum-Sensing-Controlled Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Global transcription factors analyses reveal hierarchy and synergism of regulatory networks and master virulence regulators in Pseudomonas aeruginosa [elifesciences.org]

- 8. ChIP-Seq and RNA-Seq Reveal an AmrZ-Mediated Mechanism for Cyclic di-GMP Synthesis and Biofilm Development by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Function Analysis of 2-Heptyl-4-quinolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-function relationship of 2-Heptyl-4-quinolone (HHQ), a key signaling molecule in Pseudomonas aeruginosa. The document outlines its synthesis, biological activities, and its central role in the Pseudomonas quinolone signal (PQS) quorum sensing circuit, a critical regulator of virulence and biofilm formation. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols and structured data to facilitate further research and drug development efforts targeting this important bacterial communication system.

Introduction

This compound (HHQ) is a crucial precursor to the Pseudomonas quinolone signal (PQS), a 2-alkyl-4-quinolone (AQ) cell-to-cell signaling molecule.[1] The PQS quorum sensing system is a key regulator of virulence factor production and biofilm formation in the opportunistic human pathogen Pseudomonas aeruginosa.[2][3] Understanding the structure-activity relationship of HHQ is paramount for the development of novel anti-virulence strategies to combat P. aeruginosa infections. This guide delves into the synthesis of HHQ, its mechanism of action within the PQS signaling cascade, and its impact on bacterial physiology, supported by quantitative data and detailed experimental methodologies.

Chemical Synthesis of this compound

The most common and effective method for synthesizing this compound is the Conrad-Limpach reaction.[4][5] This two-step procedure involves the condensation of an aniline (B41778) with a β-ketoester to form a Schiff base, followed by thermal cyclization to yield the 4-hydroxyquinoline (B1666331) product.[6][7]

Experimental Protocol: Conrad-Limpach Synthesis of this compound

This protocol outlines the synthesis of HHQ from aniline and ethyl 3-oxodecanoate.

Materials:

-

Aniline

-

Ethyl 3-oxodecanoate

-

p-Toluenesulfonic acid (catalyst)

-

Diphenyl ether (high-boiling solvent)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Step 1: Formation of the Enamine Intermediate

-

In a round-bottom flask, combine equimolar amounts of aniline and ethyl 3-oxodecanoate.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture at 140-150°C for 2 hours with the removal of water, for example, using a Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature. The resulting product is the ethyl 3-(phenylamino)dec-2-enoate intermediate.

-

-

Step 2: Thermal Cyclization

-

In a separate flask, heat diphenyl ether to 250°C.

-

Slowly add the enamine intermediate from Step 1 to the hot diphenyl ether.

-

Maintain the temperature at 250°C for 30 minutes to facilitate the cyclization.

-

Monitor the formation of this compound by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

-

Step 3: Purification

-

Upon cooling, the this compound product will precipitate out of the diphenyl ether.

-

Add hexane to the mixture to further promote precipitation and to wash the crude product.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with additional hexane to remove residual diphenyl ether.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Dry the purified product under vacuum.

-

Biological Activity and Mechanism of Action

HHQ functions as a co-inducer of the LysR-type transcriptional regulator PqsR (also known as MvfR).[2] The binding of HHQ to PqsR triggers a conformational change that enhances the regulator's affinity for the promoter of the pqsA-E operon, leading to the autoinduction of its own synthesis and the production of other virulence factors.[3][8]

Signaling Pathway

The PQS quorum sensing system is a complex network that integrates with other quorum sensing systems in P. aeruginosa, such as the las and rhl systems, to fine-tune the expression of virulence genes.[2][9]

Quantitative Data on Biological Activity

The biological activity of HHQ and its derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms and their half-maximal inhibitory concentration (IC50) for processes like biofilm formation.

| Compound | Organism | Activity | Value | Reference |

| This compound (HHQ) | Staphylococcus aureus | MIC | >128 µg/mL | [1] |

| This compound (HHQ) | Candida albicans | Biofilm Repression | - | [10] |

| 2-Heptyl-4-quinoline N-oxide (HQNO) | Staphylococcus aureus | MIC | - | [1] |

| Halogenated 4-aminoquinolines | Serratia marcescens | Biofilm Inhibition (IC50) | 63-69 µM | [11] |

| Halogenated 4-aminoquinolines | Pseudomonas aeruginosa | Biofilm Inhibition (IC50) | 63-69 µM | [11] |

| 2-amino-4-quinolone derivatives | Pseudomonas aeruginosa | Biofilm Inhibition | High | [12] |

| 2-amino-4-quinolone derivatives | Staphylococcus aureus | Biofilm Inhibition | Moderate | [12] |

Key Experimental Protocols

This section provides detailed protocols for assessing the biological activity of this compound and its analogs.

Anti-Biofilm Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation by P. aeruginosa.[13][14]

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO1)

-

Luria-Bertani (LB) broth

-

96-well flat-bottom sterile polystyrene microtiter plates

-

Test compound (HHQ or analog) dissolved in a suitable solvent (e.g., DMSO)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Phosphate-buffered saline (PBS)

-

Plate reader capable of measuring absorbance at 550 nm

Procedure:

-

Preparation of Bacterial Inoculum:

-

Grow an overnight culture of P. aeruginosa in LB broth at 37°C with shaking.

-

Dilute the overnight culture 1:100 in fresh LB broth.

-

-

Plate Setup and Incubation:

-

Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.

-

Add 20 µL of the test compound at various concentrations to the respective wells. Include a solvent control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate statically at 37°C for 24 hours to allow for biofilm formation.

-

-

Staining and Quantification:

-

After incubation, carefully discard the planktonic culture from each well.

-

Wash the wells gently three times with 200 µL of PBS to remove non-adherent cells.

-

Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the washing water is clear.

-

Dry the plate, for example by inverting it on a paper towel.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 550 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of biofilm inhibition for each concentration of the test compound compared to the no-treatment control.

-

PqsR Reporter Assay

This assay measures the ability of HHQ or its analogs to activate the PqsR transcriptional regulator using a reporter strain.[15]

Materials:

-

E. coli or P. aeruginosa reporter strain containing a plasmid with the pqsA promoter fused to a reporter gene (e.g., luxCDABE or lacZ).

-

Growth medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

-

Test compound (HHQ or analog).

-

Luminometer or spectrophotometer for measuring reporter gene activity.

Procedure:

-

Preparation of Reporter Strain:

-

Grow an overnight culture of the reporter strain in the appropriate medium with antibiotics at 37°C with shaking.

-

Dilute the overnight culture to a starting OD600 of ~0.05 in fresh medium.

-

-

Induction and Measurement:

-

Aliquot the diluted culture into a 96-well plate or culture tubes.

-

Add the test compound at various concentrations. Include a positive control (e.g., a known PqsR agonist) and a negative control (solvent only).

-

Incubate the cultures at 37°C with shaking for a defined period (e.g., 4-6 hours).

-

Measure the reporter gene activity (luminescence for lux or β-galactosidase activity for lacZ) at regular intervals or at the end of the incubation period.

-

Measure the optical density (OD600) of the cultures to normalize for cell growth.

-

-

Data Analysis:

-

Calculate the specific reporter activity (e.g., luminescence/OD600) for each condition.

-

Determine the concentration of the test compound that results in half-maximal activation (EC50) of the PqsR reporter.

-

Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the effect of HHQ on the expression of virulence genes in P. aeruginosa.[16][17]

Materials:

-

Pseudomonas aeruginosa strain.

-

Growth medium.

-

Test compound (HHQ or analog).

-

RNA extraction kit.

-

DNase I.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for target virulence genes (e.g., lasB, rhlA) and a housekeeping gene (e.g., rpoD).

-

Real-time PCR instrument.

Procedure:

-

Bacterial Culture and Treatment:

-

Grow P. aeruginosa to the mid-logarithmic phase.

-

Treat the culture with the test compound or solvent control for a specific duration.

-

-

RNA Extraction and DNase Treatment:

-

Harvest the bacterial cells by centrifugation.

-

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.

-

-

Quantitative Real-Time PCR (qPCR):

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Run the PCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression in the treated samples compared to the control using the ΔΔCt method.

-

Structure-Activity Relationship (SAR)

The biological activity of 2-alkyl-4-quinolones is highly dependent on their chemical structure. Modifications to the quinolone core, the position of the hydroxyl group, and the length and saturation of the alkyl chain can significantly impact their ability to activate PqsR and inhibit biofilm formation. Generally, a high degree of structural fidelity is required for potent activity, with modifications often leading to a loss of function.

Conclusion

This compound is a pivotal molecule in the regulation of virulence in Pseudomonas aeruginosa. Its role as a precursor and co-inducer in the PQS quorum sensing system makes it an attractive target for the development of novel anti-infective agents. This technical guide provides a comprehensive overview of the structure-function analysis of HHQ, including detailed experimental protocols and quantitative data, to serve as a valuable resource for the scientific community engaged in the discovery and development of new therapies to combat P. aeruginosa infections. Further research into the SAR of HHQ analogs holds the promise of identifying potent and specific inhibitors of the PQS signaling pathway, offering a novel approach to disarm this formidable pathogen.

References

- 1. Pyochelin biotransformation by Staphylococcus aureus shapes bacterial competition with Pseudomonas aeruginosa in polymicrobial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore [frontiersin.org]

- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 5. researchgate.net [researchgate.net]

- 6. synarchive.com [synarchive.com]

- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 8. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Beyond Antagonism: The Interaction Between Candida Species and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. BioKB - Publication [biokb.lcsb.uni.lu]

- 13. mdpi.com [mdpi.com]

- 14. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Development of a rapid and sensitive analytical system for Pseudomonas aeruginosa based on reverse transcription quantitative PCR targeting of rRNA molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Molecule: A Technical Guide to the Natural Sources and Synthesis of 2-Heptyl-4-quinolone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptyl-4-quinolone (HHQ) is a crucial signaling molecule within the complex chemical communication network of the opportunistic human pathogen Pseudomonas aeruginosa. As a direct precursor to the Pseudomonas quinolone signal (PQS), HHQ plays a pivotal role in the regulation of virulence factors and biofilm formation, making it a significant target for the development of novel anti-infective therapies. This technical guide provides a comprehensive overview of the natural sources of HHQ, its biosynthetic pathway, and various methods for its chemical synthesis. The information is tailored for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development, offering detailed methodologies and quantitative data to support further investigation and application of this important biomolecule.

Natural Sources and Biosynthesis of this compound

Natural Occurrence

This compound is primarily a secondary metabolite produced by the Gram-negative bacterium Pseudomonas aeruginosa. It is one of over 50 different 2-alkyl-4-quinolone (AQ) congeners produced by this species. HHQ has also been identified in other bacterial species, such as those belonging to the genera Burkholderia and Pseudocardia, highlighting its role as a conserved signaling molecule in interspecies communication. The concentration of HHQ in bacterial cultures can vary significantly depending on the strain, growth conditions, and the presence of other microorganisms.

Quantitative Production of HHQ in Pseudomonas aeruginosa

The production of HHQ is tightly regulated and can differ substantially between various P. aeruginosa strains. Laboratory strains and clinical isolates exhibit a range of HHQ production levels, which are often correlated with their virulence potential. The following table summarizes representative quantitative data on HHQ production from published studies.

| Pseudomonas aeruginosa Strain | Culture Conditions | HHQ Concentration/Yield | Reference |

| PA14 (Wild Type) | LB medium, stationary phase | Not explicitly quantified in the provided search results | |

| PAO1 (Wild Type) | DTSB medium (low iron) | Not explicitly quantified in the provided search results | |

| Clinical Isolates (various) | Sputum from cystic fibrosis patients | HHQ detectable in sputum, plasma, and urine |

Note: Specific concentrations are often reported in the context of relative abundance or in arbitrary units in many studies, making a direct comparative table challenging without access to raw experimental data. The provided search results highlight the presence and importance of HHQ rather than providing a comprehensive list of absolute concentrations across various strains and conditions.

Biosynthesis of this compound

The biosynthesis of HHQ in Pseudomonas aeruginosa is a well-characterized pathway encoded by the pqsABCDE operon, also known as the mvfR operon. The process begins with the conversion of anthranilic acid, derived from the shikimate pathway, into its activated form, anthraniloyl-CoA.

Key Biosynthetic Steps:

-

Activation of Anthranilate: The enzyme PqsA, an anthranilate-CoA ligase, activates anthranilic acid to anthraniloyl-CoA.

-

Condensation with Malonyl-CoA: PqsD, a FabH-like β-ketoacyl-ACP synthase, catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to form 2-aminobenzoylacetyl-CoA (2-ABA-CoA).

-

Formation of the Quinolone Ring: The enzymes PqsB and PqsC are believed to catalyze the subsequent condensation of 2-ABA-CoA with a β-keto fatty acid (in the case of HHQ, β-ketodecanoic acid) to form the heterocyclic quinolone ring structure of this compound.

-

Role of PqsE: While PqsE is part of the operon, it is not directly involved in the biosynthesis of HHQ. Instead, it acts as a pathway-specific thioesterase and plays a role in the regulation of virulence factor expression downstream of PQS signaling.

The following diagram illustrates the biosynthetic pathway of HHQ:

Chemical Synthesis of this compound

Several synthetic routes have been developed for the laboratory-scale and large-scale production of this compound. These methods are crucial for obtaining pure HHQ for research purposes, including structure-activity relationship studies and the development of quorum sensing inhibitors.

Prominent Synthetic Methods

The most common and historically significant method for the synthesis of 2-alkyl-4-quinolones is the Conrad-Limpach reaction . This reaction involves the condensation of an aniline (B41778) with a β-ketoester. Other notable methods include variations of the Camps cyclization and more modern approaches utilizing microwave assistance to improve reaction times and yields.

Quantitative Yields of Chemical Synthesis Methods

The following table summarizes the reported yields for various synthetic methods for HHQ and related 2-alkyl-4-quinolones.

| Synthetic Method | Key Reactants | Reported Yield | Reference |

| Conrad-Limpach Reaction | Aniline, Ethyl 3-oxodecanoate | Good yield (specific percentage not consistently reported) | |

| Microwave-Assisted Synthesis | Anthranilic acid, 1-Chlorononan-2-one | 74% (for PQS, which involves HHQ as an intermediate) | |

| Reductive Cyclization of β-enaminoketones | α-(o-nitrobenzoyl)-β-enamino amides | Good yields for 2-alkyl-4-quinolones |

Experimental Protocols

This protocol outlines a general procedure for the extraction and purification of HHQ from a liquid culture of P. aeruginosa.

Materials:

-

P. aeruginosa culture (e.g., PA14 strain) grown in a suitable medium (e.g., LB broth)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate for column elution

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Culture Growth: Inoculate a suitable volume of sterile LB broth with P. aeruginosa and incubate at 37°C with shaking until the stationary phase of growth is reached.

-

Extraction: Centrifuge the culture to pellet the bacterial cells. Collect the supernatant and extract it three times with an equal volume of ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude extract.

-

Purification:

-

Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate.

-

TLC Analysis: Monitor the fractions using TLC, visualizing the spots under UV light. HHQ typically has a characteristic fluorescence.

-

HPLC Purification: Pool the fractions containing HHQ and further purify using a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase of acetonitrile (B52724) and water.

-

-

Quantification: Analyze the purified HHQ using analytical HPLC with a standard curve to determine the concentration.

This protocol describes the synthesis of this compound using the Conrad-Limpach reaction.

Materials:

-

Aniline

-

Ethyl 3-oxodecanoate

-

Dowtherm A (or another high-boiling point solvent)

-

Hydrochloric acid (HCl)

Procedure:

-

Condensation: In a round-bottom flask, mix equimolar amounts of aniline and ethyl 3-oxodecanoate. Add a catalytic amount of a strong acid, such as HCl.

-

Heating: Heat the mixture in an inert, high-boiling solvent like Dowtherm A to approximately 140-150°C for 2-3 hours to form the intermediate enamine.

-

Cyclization: Increase the temperature to around 250°C to induce cyclization. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it into a beaker of cold petroleum ether. The crude this compound will precipitate.

-

Purification: Collect the solid by filtration and wash with cold petroleum ether. Recrystallize the product from a suitable solvent such as ethanol to obtain pure this compound.

The following diagram illustrates a general workflow for the chemical synthesis of HHQ:

Signaling Pathways Involving this compound

HHQ is a key player in the pqs quorum sensing system of P. aeruginosa. It functions as a co-inducer for the transcriptional regulator PqsR (also known as MvfR). The binding of HHQ to PqsR activates the transcription of the pqsABCDE operon, leading to a positive feedback loop that amplifies the production of HHQ and other AQs.

Furthermore, HHQ is the direct precursor to 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), a more potent signaling molecule. The conversion of HHQ to PQS is catalyzed by the monooxygenase PqsH. PQS also binds to PqsR, often with higher affinity than HHQ, and regulates a large number of virulence genes.

The following diagram illustrates the central role of HHQ in the pqs signaling pathway:

Conclusion

This compound is a multifaceted molecule that serves as both a key biosynthetic intermediate and a signaling molecule in its own right. Understanding its natural sources, biosynthesis, and the methods for its chemical synthesis is fundamental for researchers aiming to unravel the complexities of bacterial communication and to develop novel strategies to combat Pseudomonas aeruginosa infections. The detailed protocols and quantitative data presented in this guide provide a solid foundation for such endeavors, paving the way for future discoveries in this critical area of research.

The Role of 2-Heptyl-4-quinolone in Swarming Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of 2-heptyl-4-quinolone (HHQ), a key signaling molecule in the Pseudomonas aeruginosa quorum sensing (QS) network, and its integral role in the regulation of swarming motility. This document outlines the biosynthetic pathway of HHQ, its place within the broader pqs signaling cascade, and its mechanism of influence over this complex multicellular behavior. Detailed experimental protocols for studying these phenomena and quantitative data are provided to support further research and drug development efforts targeting bacterial virulence and motility.

Introduction to this compound and Swarming Motility

Pseudomonas aeruginosa is a versatile opportunistic pathogen known for its ability to form biofilms and exhibit various forms of motility, which are critical for colonization and infection.[1] Swarming motility is a coordinated, rapid movement of bacterial populations across a semi-solid surface, facilitated by flagella and the secretion of biosurfactants.[1] This process is tightly regulated by complex signaling networks, including quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner.

One of the key QS systems in P. aeruginosa is the pqs system, which utilizes 2-alkyl-4-quinolones (AQs) as signaling molecules. This compound (HHQ) is a central molecule in this system, serving as the direct precursor to the potent signaling molecule 2-heptyl-3-hydroxy-4(1H)-quinolone, also known as the Pseudomonas Quinolone Signal (PQS).[1] Both HHQ and PQS are involved in regulating the expression of numerous virulence factors.[2] Notably, the pqs system, and specifically HHQ, has been shown to play a significant role in the repression of swarming motility.[1]

The PQS Signaling Pathway and HHQ Biosynthesis

The biosynthesis of HHQ is a multi-step enzymatic process encoded by the pqsABCDE operon. The pathway begins with anthranilic acid, which is converted to HHQ through the sequential action of the PqsA, PqsB, PqsC, and PqsD enzymes. HHQ can then be converted to PQS by the monooxygenase PqsH. Both HHQ and PQS can activate the transcriptional regulator PqsR (also known as MvfR), which in turn positively regulates the expression of the pqsABCDE operon, creating a positive feedback loop.[2]

The pqs system is integrated into the broader P. aeruginosa QS network. The las system, which is at the top of the QS hierarchy, positively regulates the expression of pqsR and the pqsABCDE operon. The pqs system, in turn, can influence the rhl QS system. This intricate network allows for the fine-tuned regulation of various social behaviors, including swarming motility.

Data Presentation: The Repressive Role of the HHQ Biosynthesis Pathway on Swarming Motility

Quantitative analysis of swarming motility often involves measuring the diameter of the bacterial swarm on a semi-solid agar (B569324) plate after a specific incubation period. Studies have demonstrated that the absence of HHQ and PQS, due to a mutation in the pqsA gene, leads to a hyper-swarming phenotype in P. aeruginosa PA14. This phenotype can be restored to wild-type levels by complementing the mutant with a functional copy of the pqsA gene, which restores HHQ and PQS production. While a direct dose-response of exogenous HHQ on swarming motility is not extensively documented in the form of swarm diameter measurements, the genetic evidence strongly supports the repressive role of the HHQ biosynthesis pathway.

| Strain | Relevant Genotype | Swarming Phenotype | Qualitative Observation |

| Wild-Type (PA14) | pqsA+ | Normal | Exhibits characteristic tendril-based swarming, but is repressed compared to the ΔpqsA mutant. |

| ΔpqsA Mutant | ΔpqsA | Hyper-swarming | Shows a significant increase in swarm zone diameter and more extensive tendril formation compared to the wild-type.[3] |

| ΔpqsA + ppqsA | ΔpqsA (complemented) | Repressed (Wild-Type like) | Swarming motility is reduced to levels comparable to the wild-type strain, demonstrating that the phenotype is due to the absence of a functional pqsA gene.[3] |

Experimental Protocols

Swarming Motility Assay

This protocol is a synthesized standard procedure for assessing swarming motility in Pseudomonas aeruginosa.

Materials:

-

P. aeruginosa strains (e.g., wild-type, mutants of interest)

-

Luria-Bertani (LB) broth

-

M8 minimal medium supplemented with glucose (0.2%), casamino acids (0.5%), and 1 mM MgSO₄

-

Bacteriological agar

-

Sterile petri dishes (100 x 15 mm)

-

Incubator at 37°C

-

Micropipettes and sterile tips

Procedure:

-

Prepare Swarm Plates:

-

Prepare M8 minimal medium and add 0.5% (w/v) bacteriological agar.

-

Autoclave the medium and allow it to cool to approximately 50-55°C.

-

Pour 25 mL of the molten agar into each petri dish and let them solidify at room temperature in a sterile environment (e.g., a laminar flow hood) for at least 4 hours to allow for drying.

-

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of the P. aeruginosa strain into 5 mL of LB broth.

-

Incubate overnight at 37°C with shaking (200-250 rpm).

-

-

Inoculate Swarm Plates:

-

Carefully pipette a 2.5 µL aliquot of the overnight culture onto the center of the swarm agar plate. It is crucial to avoid piercing the agar surface.

-

Allow the inoculum to absorb into the agar for a few minutes.

-

-

Incubation:

-

Incubate the plates upright at 37°C for 16-24 hours.

-

The swarming motility will manifest as a zone of growth expanding from the point of inoculation, often with characteristic tendrils.

-

-

Analysis:

-

Measure the diameter of the swarm zone. For dendritic swarms, the total area covered by the swarm can be quantified using image analysis software.

-

Compare the swarm diameters or areas of different strains or conditions.

-

Quantification of HHQ by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general framework for the extraction and quantification of HHQ from bacterial cultures.

Materials:

-

P. aeruginosa culture supernatant

-

Ethyl acetate (B1210297) (acidified with 0.1% acetic acid)

-

Anhydrous sodium sulfate

-

Methanol

-

Internal standard (e.g., deuterated HHQ)

-

LC-MS system (e.g., a C18 column coupled to a triple quadrupole or high-resolution mass spectrometer)

Procedure:

-

Sample Preparation:

-

Grow P. aeruginosa in a suitable liquid medium (e.g., LB or PPGAS) to the desired growth phase.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

Spike the supernatant with a known concentration of the internal standard.

-

-

Extraction:

-

Perform a liquid-liquid extraction of the supernatant with an equal volume of acidified ethyl acetate. Vortex vigorously and separate the phases by centrifugation.

-

Collect the organic (upper) phase. Repeat the extraction twice more and pool the organic phases.

-

Dry the pooled organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

LC-MS Analysis:

-

Reconstitute the dried extract in a small volume of methanol.

-

Inject the sample into the LC-MS system.

-

Separate the compounds using a C18 column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Detect and quantify HHQ and the internal standard using mass spectrometry, typically in positive ion mode. For a triple quadrupole instrument, monitor specific precursor-to-product ion transitions for HHQ (e.g., m/z 244 -> 159) and the internal standard.

-

Generate a standard curve using known concentrations of pure HHQ to quantify the amount in the bacterial samples.

-

Analysis of pqsA Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for measuring the relative expression of the pqsA gene.

Materials:

-

P. aeruginosa cells grown under desired conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and associated reagents for cDNA synthesis

-

qPCR master mix (e.g., containing SYBR Green)

-

Primers specific for pqsA and a housekeeping gene (e.g., rpoD, gyrB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction and Purification:

-

Harvest bacterial cells from a culture by centrifugation.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

qPCR Reaction:

-

Set up the qPCR reactions in triplicate for each sample and each gene (pqsA and the housekeeping gene). Each reaction should contain the qPCR master mix, forward and reverse primers, and the cDNA template.

-

Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Normalize the Ct values for pqsA to the Ct values of the housekeeping gene (ΔCt = CtpqsA - Cthousekeeping).

-

Calculate the relative expression of pqsA using the 2-ΔΔCt method, comparing the ΔCt of the test condition to a control condition.

-

Mechanism of Swarming Repression by HHQ

The precise mechanism by which HHQ represses swarming motility is multifaceted. Evidence suggests that HHQ, likely acting as a precursor to PQS, positively regulates the production of phenazines, specifically phenazine-1-carboxylic acid (PCA).[1] PCA, in turn, acts through a yet-to-be-fully-elucidated downstream pathway to repress swarming.[1] This regulatory cascade is independent of changes in the intracellular levels of the secondary messenger cyclic-di-GMP.[1]

Furthermore, PQS itself has been shown to act as a stress signal that can repel swarming bacteria.[4] When cells are stressed, for example by the presence of antibiotics or bacteriophages, they increase PQS production, which causes approaching swarms to be repelled.[4] This suggests that the HHQ/PQS system can modulate the collective behavior of the bacterial population in response to environmental cues.

Conclusion and Future Directions

This compound is a critical signaling molecule in P. aeruginosa that plays a significant repressive role in swarming motility. Its biosynthesis via the pqs operon and its subsequent conversion to PQS are central to a complex regulatory network that integrates various environmental and cellular signals. The HHQ-mediated repression of swarming appears to be at least partially dependent on the production of phenazines.

For drug development professionals, the enzymes involved in the HHQ biosynthesis pathway, such as PqsA and PqsD, represent promising targets for the development of anti-virulence therapies. Inhibiting HHQ production could potentially disrupt quorum sensing, reduce the production of virulence factors, and interfere with the regulation of motility, thereby attenuating the pathogenicity of P. aeruginosa.